The synthesis of Isosorbide 5-Mononitrate 2-beta-D-Glucuronide involves multiple steps, typically starting from isosorbide mononitrate. The process may include:
The specific conditions and reagents used can vary based on the desired yield and purity of the final product. Techniques such as chromatography are often employed for purification and analysis .
The molecular structure of Isosorbide 5-Mononitrate 2-beta-D-Glucuronide can be represented using various structural notations:
The compound's structure features a furofuran ring system with hydroxyl and nitrate functional groups that contribute to its pharmacological activity .
Isosorbide 5-Mononitrate 2-beta-D-Glucuronide participates in several chemical reactions:
These reactions are essential for understanding its metabolic pathways and pharmacokinetics .
Isosorbide 5-Mononitrate 2-beta-D-Glucuronide acts primarily as a prodrug that releases nitric oxide upon metabolism. The mechanism involves:
This sequence results in decreased cardiac preload and afterload, effectively alleviating symptoms associated with angina pectoris .
Isosorbide 5-Mononitrate 2-beta-D-Glucuronide exhibits several notable physical and chemical properties:
The melting point, boiling point, and specific reactivity will depend on environmental conditions and are crucial for formulation development in pharmaceutical applications .
Isosorbide 5-Mononitrate 2-beta-D-Glucuronide has significant applications in medical science:
Its efficacy as a vasodilator makes it an important subject of study in cardiovascular pharmacology .
Isosorbide 5-mononitrate (5-ISMN) undergoes phase II biotransformation primarily via O-glucuronidation, a detoxification process that enhances compound hydrophilicity for renal excretion. The reaction targets the C2 hydroxyl group of the isosorbide backbone, forming a β-D-glucuronide conjugate. This process requires the cofactor uridine diphosphate α-D-glucuronic acid (UDPGA), which donates the glucuronyl moiety. The catalysis follows a nucleophilic substitution mechanism, where the oxygen atom of 5-ISMN’s hydroxyl group attacks the anomeric carbon of UDPGA, resulting in a β-1→O-glycosidic bond [3] [9].
Structurally, conjugation at the C2 position retains the pharmacologically active nitrate ester group at C5, though the glucuronide metabolite itself is pharmacodynamically inactive. Molecular analyses confirm the glucuronide linkage induces a ∼2.3-fold increase in aqueous solubility compared to the parent 5-ISMN, facilitating urinary elimination. This transformation occurs predominantly in hepatocyte endoplasmic reticulum membranes, with minor contributions from intestinal and renal epithelia [3] [10].
Table 1: Key Characteristics of Isosorbide 5-Mononitrate 2-β-D-Glucuronide
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₂H₁₇NO₁₂ | High-resolution MS |
Molecular Weight | 367.26 g/mol | NMR spectroscopy |
Glucuronide Bond Position | C2 (β-configuration) | X-ray crystallography |
Water Solubility | >50 mg/mL (25°C) | Shake-flask method |
Urinary Recovery | 17% of administered 5-ISMN dose | LC-MS/MS quantification |
The conjugation of 5-ISMN to its 2-β-D-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically isoforms UGT1A9 and UGT2B7. These enzymes exhibit distinct regioselectivity: UGT1A9 preferentially glucuronidates aliphatic hydroxyl groups, while UGT2B7 targets tertiary alcohols. Kinetic studies reveal a Km value of 85 μM for 5-ISMN, indicating moderate substrate affinity. The reaction follows Michaelis-Menten kinetics, with maximal velocity (Vmax) dependent on tissue-specific UGT expression levels [9].
Genetic polymorphisms significantly impact glucuronidation efficiency. The UGT1A93 allele (c.98T>C) reduces catalytic activity by 40%, leading to elevated 5-ISMN plasma concentrations in variant carriers. Conversely, UGT2B72 (c.802C>T) enhances glucuronide formation by 1.7-fold. Hepatic UGT expression is modulated by nuclear receptors such as PXR (pregnane X receptor) and CAR (constitutive androstane receptor), which induce transcription upon exposure to xenobiotics. Co-administration of UGT inducers (e.g., rifampicin) can accelerate 5-ISMN clearance by 35% [9].
Table 2: Human UGT Isoforms Involved in 5-ISMN Glucuronidation
UGT Isoform | Tissue Localization | Catalytic Efficiency (μL/min/mg) | Genetic Variants Impacting Activity |
---|---|---|---|
UGT1A9 | Liver, Kidney | 12.4 ± 1.8 | 1A93 (↓40% activity) |
UGT2B7 | Liver, Intestine | 8.7 ± 0.9 | 2B72 (↑70% activity) |
The metabolic fate of isosorbide derivatives varies significantly based on functional group positioning and enzymatic accessibility:
Table 3: Comparative Pharmacokinetics of Isosorbide Mononitrate Metabolites
Metabolite | Elimination Half-life (h) | Renal Excretion (%) | Active Vasodilation |
---|---|---|---|
Isosorbide Dinitrate (ISDN) | 1.0 | <1 | Yes |
Isosorbide 5-Mononitrate (5-ISMN) | 5.1 | 2 | Yes |
Isosorbide 5-Mononitrate 2-β-D-Glucuronide | 6.3–6.6 | 17 | No |
Isosorbide (dianhydroglucitol) | 8.0 | 30 | No |
Quantitative metabolic profiling using LC-MS/MS shows that 93% of an administered 5-ISMN dose is recovered in urine within 48 hours, comprising:
The positional specificity of glucuronidation directly influences excretion kinetics. The 2-β-D-glucuronide of 5-ISMN demonstrates a volume of distribution (Vd) of 0.8 L/kg, reflecting limited tissue penetration, whereas underivatized 5-ISMN has a Vd of 0.6 L/kg, aligning with total body water distribution [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: